![molecular formula C7H5ClN4O B11902069 (NZ)-N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B11902069.png)
(NZ)-N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NZ)-N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine: is a chemical compound that belongs to the class of pyrrolopyrimidines This compound is characterized by the presence of a chloro-substituted pyrrolopyrimidine ring and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine typically involves the following steps:
Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and α,β-unsaturated carbonyl compounds.
Formation of the Hydroxylamine Derivative: The final step involves the reaction of the chlorinated pyrrolopyrimidine with hydroxylamine or its derivatives under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Substitution: The chloro group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolopyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (NZ)-N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, although further research is needed to confirm its efficacy and safety.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (NZ)-N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro-substituted pyrrolopyrimidine ring can also interact with various receptors or enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- (NZ)-N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]amine
- (NZ)-N-[(4-bromo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine
- (NZ)-N-[(4-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine
Uniqueness
The uniqueness of (NZ)-N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine lies in its specific combination of a chloro-substituted pyrrolopyrimidine ring and a hydroxylamine group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C7H5ClN4O |
|---|---|
Molecular Weight |
196.59 g/mol |
IUPAC Name |
(NZ)-N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5ClN4O/c8-6-5-4(2-12-13)1-9-7(5)11-3-10-6/h1-3,13H,(H,9,10,11)/b12-2- |
InChI Key |
PQQOIYUCJULKAF-OIXVIMQBSA-N |
Isomeric SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)/C=N\O |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


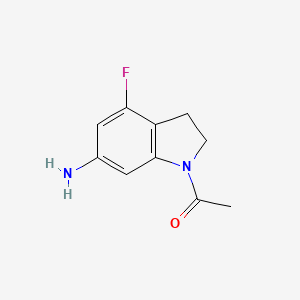
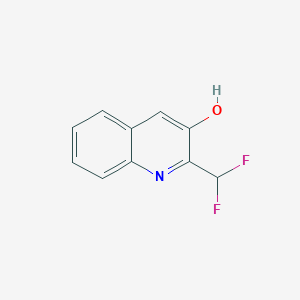
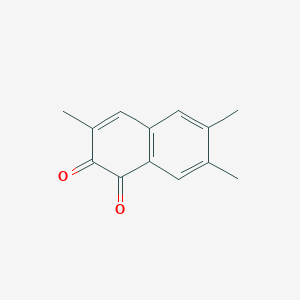

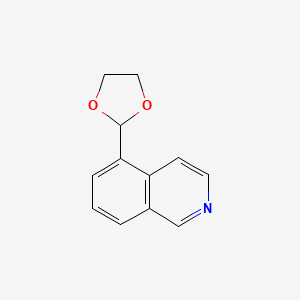
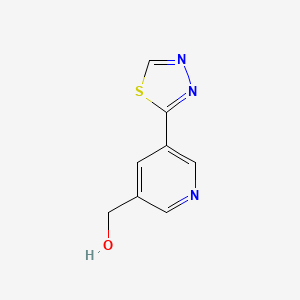

![2-(Chloromethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B11902020.png)
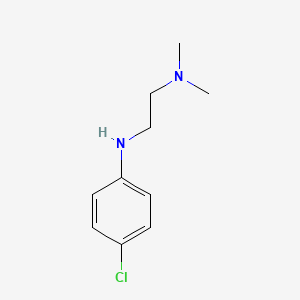
![Benzo[h][1,6]naphthyridin-7-amine](/img/structure/B11902024.png)
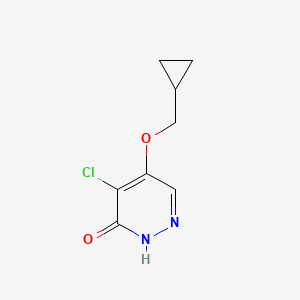
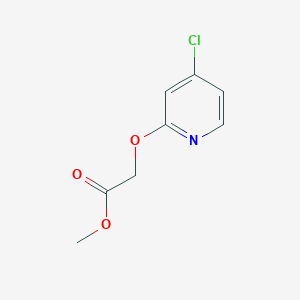

![[3,3'-Bipyridine]-4-carboxylic acid](/img/structure/B11902068.png)
